4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one
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Overview
Description
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of phthalazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,4-dimethyl-1,2-diaminobenzene with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized phthalazinones.
Scientific Research Applications
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: A parent compound with similar structural features.
4-Methylphthalazinone: A derivative with a single methyl group.
3,4-Dihydrophthalazin-1(2H)-one: A compound lacking the dimethyl substitution.
Uniqueness
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other phthalazinone derivatives and potentially useful in specialized applications.
Biological Activity
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure:
this compound belongs to the phthalazine family, characterized by a bicyclic structure that includes a hydrazine moiety. Its unique substitution pattern with two methyl groups at the 4-position contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 30 |
Candida albicans | 14 | 20 |
The agar diffusion assay indicated moderate to strong activity against these pathogens, suggesting potential for development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it showed promising cytotoxic effects against colorectal (HCT-116) and breast cancer (MDA-MB-231) cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 1.36 | Apoptosis induction |
MDA-MB-231 | 2.34 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .
Neurological Effects
Research has indicated that phthalazine derivatives may also possess neuroprotective properties. In particular, studies suggest that they may act as non-competitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurological disorders. This raises the possibility of their use in treating conditions such as epilepsy and neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways.
- Receptor Binding: It potentially binds to various receptors affecting neurotransmitter release and cellular responses.
The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .
Study on Antimicrobial Activity
In a study published in the Journal of Chemical Sciences, researchers synthesized several derivatives of phthalazinones and tested their antimicrobial efficacy using standard methods. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
Study on Anticancer Effects
A recent publication in Molecular Pharmacology reported on the synthesis and evaluation of phthalazine derivatives against cancer cell lines. The study found that certain structural modifications significantly increased cytotoxicity while reducing toxicity to normal cells .
Properties
CAS No. |
663608-66-0 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13) |
InChI Key |
HYAOGJWUCWWBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)NN1)C |
Origin of Product |
United States |
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